molecular formula C44H64O24 B084218 Crocin CAS No. 11012-59-2

Crocin

Cat. No.: B084218
CAS No.: 11012-59-2
M. Wt: 977 g/mol
InChI Key: SEBIKDIMAPSUBY-RTJKDTQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crocin, also known as alpha-crocin or saffron, belongs to the class of organic compounds known as diterpenoids. These are terpene compounds formed by four isoprene units. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound can be biosynthesized from beta-D-gentiobiosyl crocetin and gentiobiose.
This compound-1 is a diester that is crocetin in which both of the carboxy groups have been converted to their gentiobiosyl esters. It is one of the water-soluble yellow-red pigments of saffron and is used as a spice for flavouring and colouring food. Note that in India, the term 'this compound' is also used by GlaxoSmithKline as a brand-name for paracetamol. It has a role as an antioxidant, a food colouring, a plant metabolite and a histological dye. It is a diester, a disaccharide derivative and a diterpenoid. It derives from a beta-D-gentiobiosyl crocetin and a gentiobiose.
This compound has been investigated for the treatment of Hyperglycemia, Metabolic Syndrome, Hypertriglyceridemia, and Hypercholesterolemia.

Scientific Research Applications

Neuroprotection in Retinal Disorders

Crocin exhibits protective effects against oxidative stress-induced damage in the retina, particularly in conditions like ischemia/reperfusion injury. This protection is attributed to its antioxidant and antiapoptotic properties, enhancing retinal thickness and protecting retinal ganglion cells (RGCs) (Chen, Qi, & Yang, 2015), (Qi, Chen, Zhang, Liu, & Yang, 2013).

Therapeutic Potential in Alzheimer's Disease

This compound demonstrates significant benefits in Alzheimer's disease management by reversing amyloid β-induced memory deficits. It modulates autophagy and apoptosis markers, showing potential as a therapeutic agent for neurodegenerative disorders like Alzheimer's (Asadi et al., 2015).

Effect on Cognitive Functions and Epilepsy

This compound has been found to inhibit kindling development in epilepsy and improve associated cognitive deficits. Its impact is linked to the reduction of oxidative stress and suppression of NF-κB activation, suggesting a role in managing epilepsy and related cognitive impairments (Mazumder, Sharma, Patial, & Singh, 2017).

Role in Osteogenic Differentiation

Research indicates that this compound can promote the proliferation and osteogenic differentiation of human periodontal ligament stem cells, implicating its potential use in regenerative medicine and bone tissue engineering (Gu & Bai, 2023).

Protection Against Photoreceptor Cell Death

This compound offers protective effects against light-induced damage to photoreceptor cells in the retina, highlighting its potential as a therapeutic agent for conditions like macular degeneration and other light-induced retinal damages (Laabich et al., 2006).

Inhibition of Neuronal Cell Death

Studies show that this compound can suppress cell death induced by tumor necrosis factor-alpha in neuronally differentiated cells, indicating its potential for treating neurodegenerative diseases (Soeda et al., 2001).

Enhancement of Oocyte Maturation

This compound supplementation has been found to improve the nuclear maturation and developmental potential of mouse oocytes, suggesting its application in reproductive medicine and fertility treatments (Maleki et al., 2016), (Elham et al., 2016).

Antioxidant and Anti-inflammatory Effects

This compound exhibits strong antioxidant properties, protecting cells against oxidative stress. It also suppresses inflammation by inhibiting nitric oxide production and nuclear factor kappa B activity, which can be beneficial in treating inflammatory diseases (Kim et al., 2014).

Alleviation of Cognitive Impairment in Atherosclerosis

This compound has shown efficacy in alleviating cognitive impairment associated with atherosclerosis, reducing neuroinflammation and suppressing the activation of microglia and astrocytes, offering a novel approach to managing atherosclerosis-related cognitive decline (Song et al., 2022).

Properties

IUPAC Name

bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9+,20-10+,21-13+,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43+,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBIKDIMAPSUBY-RTJKDTQDSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O[C@@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)/C)/C)/C=C/C=C(/C(=O)O[C@@H]3O[C@@H]([C@H]([C@@H]([C@H]3O)O)O)CO[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H64O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046172
Record name Crocin
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Molecular Weight

977.0 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Crocin
Source Human Metabolome Database (HMDB)
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Solubility

Freely soluble in hot water, giving an orange-colored solution /Di-gentiobiose ester/, Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/
Record name Crocin
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Mechanism of Action

Crocin, the main pigment of Crocus sativus L., has been shown to have antiproliferative effects on cancer cells, but the involved mechanisms are only poor understood. This study focused on probable effect of crocin on the immortality of hepatic cancer cells. Cytotoxicity of crocin (IC50 3 mg/mL) in hepatocarcinoma HepG2 cells was determined after 48 hr by neutral red uptake assay and MTT test. Immortality was investigated through quantification of relative telomerase activity with a quantitative real-time PCR-based telomerase repeat amplification protocol (qTRAP). Telomerase activity in 0.5 ug protein extract of HepG2 cells treated with 3 mg/mL crocin was reduced to about 51% as compared to untreated control cells. Two mechanisms of inhibition, i.e. interaction of crocin with telomeric quadruplex sequences and down regulation of hTERT expression, were examined using FRET analysis to measure melting temperature of a synthetic telomeric oligonucleotide in the presence of crocin and quantitative real-time RT-PCR, respectively. No significant changes were observed in the Tm telomeric oligonucleotides, while the relative expression level of the catalytic subunit of telomerase (hTERT) gene showed a 60% decrease as compared to untreated control cells. In conclusion, telomerase activity of HepG2 cells decreases after treatment with crocin, which is probably caused by down-regulation of the expression of the catalytic subunit of the enzyme., Background Traditional drug discovery approaches are mainly relied on the observed phenotypic changes following administration of a plant extract, drug candidate or natural product. Recently, target-based approaches are becoming more popular. The present study aimed to identify the cellular targets of crocin, the bioactive dietary carotenoid present in saffron, using an affinity-based method. Methods Heart, kidney and brain tissues of BALB/c mice were homogenized and extracted for the experiments. Target deconvolution was carried out by first passing cell lysate through an affinity column prepared by covalently attaching crocin to agarose beads. Isolated proteins were separated on a 2D gel, trypsinized in situ and identified by MALDI-TOF/TOF mass spectrometry. MASCOT search engine was used to analyze Mass Data. Results Part of proteome that physically interacts with crocin was found to consist of beta-actin-like protein 2, cytochrome b-c1 complex subunit 1, ATP synthase subunit beta, tubulin beta-3 chain, tubulin beta-6 chain, 14-3-3 protein beta/alpha, V-type proton ATPase catalytic subunitA, 60 kDa heat shock protein, creatine kinase b-type, peroxiredoxin-2, cytochrome b-c1 complex subunit 2, acetyl-coA acetyltransferase, cytochrome c1, proteasome subunit alpha type-6 and proteasome subunit alpha type-4. Conclusion The present findings revealed that crocin physically binds to a wide range of cellular proteins such as structural proteins, membrane transporters, and enzymes involved in ATP and redox homeostasis and signal transduction., ...treatment of PC-12 cells with crocin inhibited cell membrane lipid peroxidation and restored intracellular /Superoxide dismutase/ SOD activity even more efficacious than a-tocopherol at the same concentration. Further, in vitro studies demonstrated that the underlying mechanism through which crocin combats ischemic stress-induced neural cell death is by increasing /glutathione peroxidase/ GSH activities and preventing the activation of c-Jun NH2-terminal kinases (JNK) pathway...
Record name Crocin
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Impurities

...the Fluka product was not a pure alpha-crocin sample; five other types of crocins in addition to an unknown impurity were seen in its chromatogram.
Record name Crocin
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Color/Form

Solid /Di-gentiobiose ester/, Hydrated brownish-red needles from methanol /Di-gentiobiose ester/

CAS No.

42553-65-1, 39465-00-4, 94238-00-3
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Melting Point

186 °C (effervescence) /Di-gentiobiose ester/, 186 °C
Record name Crocin
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Record name Crocin
Source Human Metabolome Database (HMDB)
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